ethyl N-(4-methoxybenzenecarbothioyl)carbamate

Description

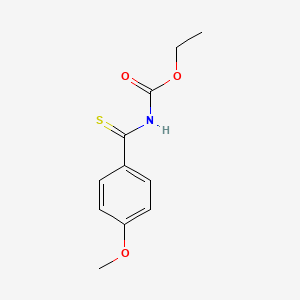

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate is a carbamate derivative characterized by a 4-methoxyphenyl group linked to a carbamothioyl functional group and an ethyl ester moiety. Its molecular formula is C11H13NO3S, with a molecular weight of 263.29 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (carbamothioyl) groups, influencing its reactivity, solubility, and biological interactions. It is typically synthesized via the reaction of ethyl carbamate with 4-methoxyphenyl isothiocyanate under mild basic conditions .

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

ethyl N-(4-methoxybenzenecarbothioyl)carbamate |

InChI |

InChI=1S/C11H13NO3S/c1-3-15-11(13)12-10(16)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,16) |

InChI Key |

ILQAZYMOMZZXNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(=S)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-methoxybenzenecarbothioyl)carbamate typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioester groups, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Nucleophiles like amines or alcohols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of ethyl N-(4-methoxybenzenecarbothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate and thiocarbamate derivatives are widely studied for their structural versatility and applications in medicinal chemistry and materials science. Below is a detailed comparison of ethyl N-(4-methoxybenzenecarbothioyl)carbamate with structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Features | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | 4-methoxyphenyl, carbamothioyl, ethyl ester | Enhanced lipophilicity; potential enzyme inhibitor | |

| Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate | 4-acetamidophenyl instead of methoxyphenyl | Higher hydrogen-bonding capacity; anticancer applications | |

| N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide | 4-propoxybenzamide, ethylphenyl group | Improved thermal stability; agrochemical uses | |

| Ethyl N-(2-bromo-6-fluorophenyl)carbamate | Halogen (Br, F) substituents | Higher electrophilicity; antimicrobial activity | |

| Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy | Cyclohexylphenyl, methoxy groups | Increased steric bulk; CNS drug candidate |

Key Findings:

Substituent Effects :

- Methoxy groups enhance lipophilicity and membrane permeability compared to halogenated analogs, as seen in this compound vs. ethyl N-(2-bromo-6-fluorophenyl)carbamate .

- Carbamothioyl vs. Carbamoyl : Thiocarbamates (e.g., this compound) exhibit stronger enzyme inhibition due to sulfur’s nucleophilic affinity compared to oxygen in carbamates .

Biological Relevance :

- This compound’s methoxy group may confer selectivity for cytochrome P450 enzymes, contrasting with the broader toxicity profile of simpler carbamates like ethyl N-phenylcarbamate .

Synthetic Flexibility :

- The ethyl ester group in the target compound allows easier derivatization than tert-butyl or benzyl carbamates, enabling tailored modifications for drug discovery .

Biological Activity

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate is a compound that has garnered interest in the fields of chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a benzene ring and a carbothioyl functional group. Its chemical formula can be represented as CHNOS. The unique structure imparts specific reactivity and biological properties that are under investigation.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other carbamate derivatives, this compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially affecting neural signaling pathways .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This is hypothesized to be due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other carbamate derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl Carbamate | Simple structure without methoxy or thiol groups | Limited biological activity; primarily used as solvent |

| Mthis compound | Similar structure with methyl substitution | Potentially similar activity but less studied |

| Aldicarb (a known insecticide) | Contains a different functional group | Well-documented cholinesterase inhibition |

1. Antimicrobial Activity Study

A recent study investigated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its therapeutic potential.

2. Toxicological Assessment

In another study focusing on the toxicological profile of carbamate derivatives, it was found that this compound exhibited lower toxicity levels compared to traditional carbamates like aldicarb. This finding suggests that while it retains biological activity, it may pose less risk for acute toxicity in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.